molecular formula C12H8BrNO B1302038 4-(4-Bromophenyl)pyridine-3-carbaldehyde CAS No. 376646-65-0

4-(4-Bromophenyl)pyridine-3-carbaldehyde

Cat. No. B1302038
M. Wt: 262.1 g/mol
InChI Key: POFGJNGSSAQRCE-UHFFFAOYSA-N
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Description

The compound "4-(4-Bromophenyl)pyridine-3-carbaldehyde" is a brominated aromatic aldehyde with potential applications in various chemical reactions and syntheses. It is structurally related to several other compounds that have been the subject of research, including those with pyridine and pyrazole moieties, which are known for their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, cyclopalladated 2-(4-bromophenyl)pyridine complexes have been synthesized and characterized, demonstrating the potential for creating complex structures with this bromophenyl moiety . Additionally, the reaction of pyridine-4-carbaldehyde with ferrocenyl-4,5-dihydropyrazoles has been reported to yield novel pyrazole derivatives, indicating the reactivity of the carbaldehyde group in condensation reactions . Furthermore, the cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids under palladium catalysis has been described, showcasing a method to create fused ring systems .

Molecular Structure Analysis

X-ray diffraction has been used to determine the structure of related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which provides insights into the molecular conformation and intermolecular interactions . The molecular structure of similar compounds has also been optimized using computational methods, such as HF and DFT calculations, to predict vibrational frequencies and molecular stability .

Chemical Reactions Analysis

The bromophenyl group is a versatile moiety that can participate in various chemical reactions. For example, the cyclometalated Pd(II) and Ir(III) complexes containing the bromophenyl group have been applied in coupling reactions, demonstrating the utility of these complexes in organic synthesis . The reactivity of the carbaldehyde group has also been exploited in the synthesis of heteroanellated compounds, where it reacts with dinucleophiles to form new ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-bromophenyl group have been studied through photophysical and solvatochromic investigations. For instance, the emission spectrum and quantum yield of a related compound were found to vary in different solvents, indicating solvatochromic behavior . The infrared spectrum and optical properties of a fluorinated analogue have been experimentally and theoretically analyzed, providing information on vibrational modes and potential applications in nonlinear optics .

properties

IUPAC Name

4-(4-bromophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFGJNGSSAQRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)nicotinaldehyde

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